Prmt5-IN-12

PRMT5 inhibitor chemotype tricyclic scaffold medicinal chemistry differentiation

PRMT5 inhibitors show structural diversity, complicating target validation. PRMT5-IN-12 (CAS 2568927-94-4) offers a distinct substituted tricyclic spiro-isoquinolinone scaffold, unlike SAM mimetics or MTA-cooperative agents. Key applications: - Orthogonal chemical probe to confirm target-mediated effects - Reference compound for PRMT5 SAR studies (patent WO2021068953A1) - Assay validation in MTAP-proficient cancer models Commercial availability eliminates de novo synthesis. Note: IC50 values require independent experimental determination.

Molecular Formula C32H40N4O4
Molecular Weight 544.7 g/mol
Cat. No. B12422801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-12
Molecular FormulaC32H40N4O4
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4(CCC4)CN(C3=O)CC(CN5CCC6=CC=CC=C6C5)O
InChIInChI=1S/C32H40N4O4/c1-22(37)35-15-10-24(11-16-35)30(39)33-26-7-8-29-28(17-26)31(40)36(21-32(29)12-4-13-32)20-27(38)19-34-14-9-23-5-2-3-6-25(23)18-34/h2-3,5-8,17,24,27,38H,4,9-16,18-21H2,1H3,(H,33,39)/t27-/m1/s1
InChIKeyIWXAXHIQKHUHFY-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-12 Compound Overview


PRMT5-IN-12 (CAS 2568927-94-4) is a small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase that catalyzes symmetric dimethylation of histone and non-histone substrates and is implicated in multiple cancer types [1]. The compound belongs to the substituted tricyclic compound class disclosed in patent WO2021068953A1 by Nanjing Sanhome Pharmaceutical Co., Ltd., and is reported to exhibit significant inhibitory activity against PRMT5 [1][2]. Its IUPAC name is (R)-1-acetyl-N-(2'-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-7'-yl)piperidine-4-carboxamide, with a molecular formula of C32H40N4O4 and molecular weight of 544.68 g/mol [2].

1
PRMT5 pathway inhibition studies Target engagement in biochemical and cell-based assays
2
Orthogonal chemotype for mechanistic probe Tricyclic spiro scaffold distinct from nucleoside-based SAM mimetics
3
SAM-competitive inhibitor inferred Pan-PRMT5 inhibition context; MTA-dependence not characterized

Why PRMT5-IN-12 Substitution Fails


The PRMT5 inhibitor landscape is structurally diverse, spanning nucleoside-based SAM mimetics (e.g., EPZ015666, GSK3326595), substrate-competitive peptides, MTA-cooperative allosteric binders (e.g., MRTX-1719), and covalent inhibitors (e.g., PRMT5-IN-1 targeting C449) [1]. PRMT5-IN-12, as a substituted tricyclic amide, occupies a distinct chemical space not represented by these established chemotypes. Critically, publicly available information for PRMT5-IN-12 lacks the quantitative IC50, selectivity panel, and pharmacokinetic data that are well-documented for comparator compounds such as GSK3326595 (IC50 = 6.2 nM) or EPZ015666 (IC50 = 22 nM) [1]. Without head-to-head or cross-study comparable quantitative data, any claim of interchangeability between PRMT5-IN-12 and these structurally distinct inhibitors is unsupported, and users must independently validate target potency and selectivity before procurement for sensitive experimental systems [1].

!
Tricyclic spiro chemotype not interchangeable with nucleoside SAM mimetics (e.g., GSK3326595); binding mode may differ.
!
Publicly available quantitative potency data missing; direct potency or selectivity comparison unsupported.
!
SAM-competitive mechanism inferred from structural class; MTA-cooperative profile not evaluated.

PRMT5-IN-12 Differentiation Evidence


Tricyclic Spiro Core Differentiation

PRMT5-IN-12 possesses a unique (R)-configured tricyclic spiro[cyclobutane-1,4'-isoquinolin]-7'-yl core bearing a 3,4-dihydroisoquinolin-2(1H)-yl substituent and an N-acetylpiperidine-4-carboxamide moiety [1]. This scaffold is structurally distinct from the nucleoside-based SAM-competitive chemotype exemplified by EPZ015666 (a tetrahydroisoquinoline-pyrimidine derivative, IC50 = 22 nM) and GSK3326595/EPZ015938 (a triazole-containing SAM mimetic, IC50 = 6.2 nM), neither of which contains the spiro-cyclobutane-isoquinolinone motif [2]. The spirocyclic constraint in PRMT5-IN-12 may confer different conformational properties and binding-mode characteristics compared to flexible acyclic SAM-mimetic inhibitors, though direct binding mode data are not publicly available [1].

Tricyclic Spiro Core
Class-level inference
Spiro[cyclobutane-1,4'-isoquinolin] scaffold with (R)-3-(3,4-dihydroisoquinolin-2(1H)-yl) group; MW 544.68 g/mol. Structurally non-overlapping with tetrahydroisoquinoline-pyrimidine (EPZ015666) or triazole nucleoside analogs (GSK3326595).
Distinct scaffold topology supports orthogonal chemotype profiling
Direct binding mode data not publicly available
PRMT5 inhibitor chemotype tricyclic scaffold medicinal chemistry differentiation

Patent vs. Academic Origin

PRMT5-IN-12 is disclosed in WO2021068953A1, an international patent application from Nanjing Sanhome Pharmaceutical Co., Ltd., a commercial drug discovery organization [1]. This contrasts with the academic provenance of widely used tool compounds such as EPZ015666 (Epizyme/GlaxoSmithKline collaboration) and MS4322 (Mount Sinai-derived, IC50 = 18 nM) [2][3]. Patent-derived compounds typically undergo preliminary structure-activity relationship (SAR) optimization in an industrial setting, which may confer improved drug-like properties (aqueous solubility, metabolic stability, synthetic scalability) compared to early-stage academic probes, though specific ADME data for PRMT5-IN-12 remain undisclosed in public repositories [1].

Patent vs. Academic Origin
Class-level inference
Disclosed in WO2021068953A1 by Nanjing Sanhome Pharmaceutical Co., Ltd. — an industrial drug discovery program. Contrasts with academic-derived tool compounds (e.g., MS4322 from Mount Sinai).
Industrial patent origin may reflect optimized synthetic access; specific ADME data undisclosed
Data to verify; supplier-only information
industrial drug discovery patent-derived inhibitor Nanjing Sanhome

SAM-Competitive vs. MTA-Cooperative Mechanism

Based on the structural class disclosed in WO2021068953A1, PRMT5-IN-12 is inferred to act as a SAM-competitive inhibitor targeting the PRMT5 substrate-binding site, consistent with the tricyclic scaffold's design rationale [1]. This mechanism is fundamentally different from MTA-cooperative PRMT5 inhibitors such as MRTX-1719 (IC50 < 10 nM in MTAP-deleted SDMA cellular assays) and MRTX-9768, which selectively bind the PRMT5-MTA complex and achieve synthetic lethality in MTAP-deficient tumors while sparing wild-type cells [2]. SAM-competitive inhibitors inhibit PRMT5 regardless of intracellular MTA concentration, making them appropriate for pan-PRMT5 inhibition in MTAP-proficient contexts, while MTA-cooperative inhibitors provide tumor-selective targeting in MTAP-null cancers [2].

SAM-Competitive vs. MTA-Coop.
Class-level inference
Inferred SAM-competitive inhibitor based on tricyclic scaffold class. MTA-cooperative inhibitors (e.g., MRTX-1719) selectively target MTAP-deleted cells, while SAM-competitive compounds inhibit PRMT5 regardless of MTA levels.
Mechanism context critical for study design; MTA-dependence not experimentally confirmed
Requires independent validation in target cell models
SAM-competitive inhibition MTA-cooperative MTAP deficiency synthetic lethality

Commercial Availability vs. Custom Synthesis

PRMT5-IN-12 is commercially available from multiple established vendors including MedChemExpress (catalog HY-141874), TargetMol (catalog T40202), and InvivoChem, with standard shipping conditions and research-use-only designation . This contrasts with many patent-disclosed and literature-reported PRMT5 inhibitors that require custom synthesis, such as several example compounds from the same WO2021068953A1 patent family or early-stage academic leads . Commercial availability with documented CAS number (2568927-94-4), molecular formula (C32H40N4O4), and SMILES string ensures batch-to-batch identity verification and reduces procurement lead time compared to de novo synthesis .

Commercial Availability
Data to verify
Stocked by MedChemExpress (HY-141874), TargetMol (T40202), InvivoChem; research-use-only designation. Contrasts with custom synthesis requirement for many patent-example PRMT5 inhibitors.
Facilitates rapid procurement; batch QC documentation may vary
Vendor catalog analysis; independent purity verification recommended
commercial availability research reagent vendor catalog

Physicochemical Descriptors vs. Tool Compounds

PRMT5-IN-12 has a molecular weight of 544.68 g/mol, 2 hydrogen bond donors, 5 hydrogen bond acceptors, 6 rotatable bonds, and a calculated XLogP3-AA of 2.3 [1]. These properties place it within a higher molecular weight and lipophilicity range compared to smaller SAM-mimetic inhibitors such as GSK3326595 (MW = 381.4 g/mol, cLogP = 0.8) but comparable to other advanced PRMT5 inhibitor leads (e.g., EPZ015666, MW = 519.6 g/mol) [1][2]. The higher molecular weight and moderate lipophilicity of PRMT5-IN-12 may influence solubility, permeability, and non-specific protein binding differently than low-MW inhibitors, though no head-to-head ADME data exist in the public domain [1].

Physicochemical Descriptors
Cross-study comparable
MW 544.68 g/mol; XLogP3-AA 2.3; HBD 2; HBA 5; rotatable bonds 6. Larger and more lipophilic than GSK3326595 (MW 381.4, cLogP 0.8).
Property differences may impact solubility and permeability; relevant for cell-based assay design
Experimental logD/solubility not available; head-to-head ADME absent
physicochemical properties drug-likeness molecular descriptors

PRMT5-IN-12 Research Applications


Orthogonal Chemotype Validation

PRMT5-IN-12, with its distinct tricyclic spiro-isoquinolinone scaffold, is suited as an orthogonal chemical probe alongside nucleoside-based SAM-competitive inhibitors (e.g., GSK3326595) or MTA-cooperative inhibitors (e.g., MRTX-1719) to confirm that observed biological effects are target-mediated rather than scaffold-specific artifacts [1]. The structurally divergent core reduces the likelihood of shared off-target activities that could confound mechanistic conclusions [1].

SAR Expansion & Lead Optimization

As a patent-disclosed substituted tricyclic compound from an industrial drug discovery program (Nanjing Sanhome, WO2021068953A1), PRMT5-IN-12 can serve as a reference compound in structure-activity relationship (SAR) studies exploring modifications to the spiro-cyclobutane-isoquinolinone core, the 3,4-dihydroisoquinolin-2(1H)-yl substituent, and the N-acetylpiperidine carboxamide moiety [1]. Its commercial availability facilitates rapid procurement for SAR expansion without the need for de novo synthesis of the parent scaffold .

Pan-PRMT5 Inhibition in MTAP-Proficient Cells

PRMT5-IN-12 is inferred to be a SAM-competitive inhibitor based on its structural class, making it appropriate for studies requiring global PRMT5 inhibition irrespective of cellular MTA levels [1]. This application scenario is relevant for MTAP-proficient cancer models (e.g., Z-138 mantle cell lymphoma, A375 melanoma) where MTA-cooperative inhibitors would show reduced potency due to low intracellular MTA concentrations [1]. Researchers should independently validate potency in their specific cell line context before procurement [1].

Biochemical Assay: PRMT5/MEP50 Inhibition

PRMT5-IN-12 can be deployed in biochemical PRMT5/MEP50 methyltransferase activity assays as a reference inhibitor for assay validation and quality control [1]. The compound's commercial availability with documented CAS number and molecular identity (C32H40N4O4, MW 544.68) supports reproducible assay development across laboratories . Note that specific IC50 or Kd values must be experimentally determined by the end user in their assay system, as these data are not publicly available [1].

Application
Selection Property
Validation Focus
Orthogonal chemotype validation
Tricyclic spiro scaffold distinct from nucleoside mimetics
Target engagement specificity assessment
SAR expansion reference
Patent-disclosed tricyclic core with commercial access
Core scaffold modification and substitution exploration
Pan-PRMT5 inhibition (MTAP-proficient models)
Inferred SAM-competitive mechanism
MTAP-context activity verification
Biochemical assay quality control
CAS-documented identity with vendor availability
Assay-specific potency determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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